

An In-depth Technical Guide to N-tert-butoxycarbonylaminophthalimide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Tert-butyl 1,3-dioxoisindolin-2-ylcarbamate*

Cat. No.: *B157167*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of N-tert-butoxycarbonylaminophthalimide. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and use are provided.

Core Properties of N-tert-butoxycarbonylaminophthalimide

N-tert-butoxycarbonylaminophthalimide, also known as tert-butyl (1,3-dioxoisindolin-2-yl)carbamate, is a stable, solid reagent valuable in organic synthesis. It serves as a protected hydrazine equivalent, most notably as a nitrogen nucleophile in the Mitsunobu reaction for the conversion of alcohols into protected amines.

Physical and Chemical Properties

The key physicochemical properties of N-tert-butoxycarbonylaminophthalimide are summarized in the table below.

| Property | Value | Citations |
|-------------------|---|-----------|
| CAS Number | 34387-89-8 | [1] |
| Molecular Formula | C ₁₃ H ₁₄ N ₂ O ₄ | [1] |
| Molecular Weight | 262.26 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 140-145 °C | [1] |
| Solubility | Soluble in Chloroform, DCM, DMSO | |
| pKa (Predicted) | 7.46 ± 0.20 | [1] |
| Storage | Store at 2-8°C, sealed and dry | |

Predicted Spectroscopic Data

While experimental spectra are not readily available in public databases, the expected spectral characteristics can be reliably predicted based on the functional groups present in the molecule.

1.2.1. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|--|
| ~ 8.5 - 9.5 | br s | 1H | N-H (Carbamate) |
| ~ 7.8 - 7.9 | m | 4H | Ar-H (Phthalimide) |
| ~ 1.5 | s | 9H | -C(CH ₃) ₃ (tert-Butyl) |

1.2.2. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~ 167 | Phthalimide C=O |
| ~ 152 | Carbamate C=O |
| ~ 134 | Aromatic C-H |
| ~ 132 | Aromatic Quaternary C |
| ~ 124 | Aromatic C-H |
| ~ 82 | -C(CH ₃) ₃ (tert-Butyl Quaternary) |
| ~ 28 | -C(CH ₃) ₃ (tert-Butyl) |

1.2.3. Predicted Infrared (IR) Spectral Data

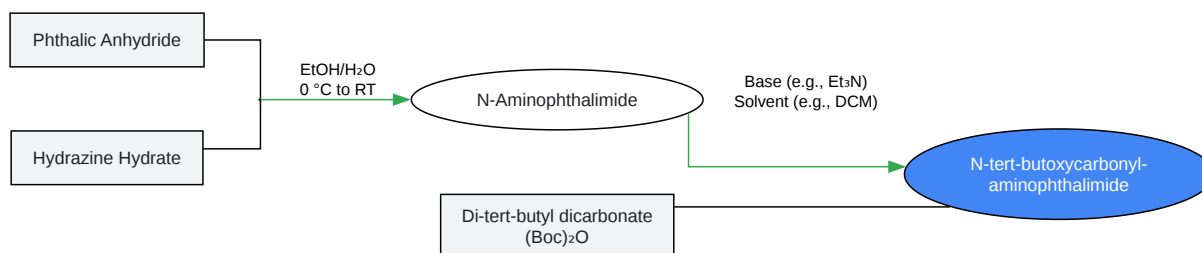
| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| ~ 3300 | Medium | N-H Stretch (Carbamate) |
| ~ 3100 - 3000 | Weak | C-H Stretch (Aromatic) |
| ~ 2980 - 2850 | Medium | C-H Stretch (Aliphatic, tert-Butyl) |
| ~ 1775 & 1715 | Strong | C=O Stretch (Phthalimide, Asymmetric & Symmetric) |
| ~ 1730 | Strong | C=O Stretch (Carbamate) |
| ~ 1600 | Medium | C=C Stretch (Aromatic) |
| ~ 1250 & 1150 | Strong | C-O Stretch (Carbamate) |

Experimental Protocols

Detailed methodologies for the synthesis of N-tert-butoxycarbonylaminophthalimide and its subsequent use in a key synthetic application are provided below.

Synthesis of N-tert-butoxycarbonylaminophthalimide

The synthesis is a two-step process starting from phthalic anhydride. First, N-aminophthalimide is prepared, which is then protected with a tert-butoxycarbonyl (Boc) group.



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Synthesis of N-tert-butoxycarbonylaminophthalimide.

Step 1: Synthesis of N-Aminophthalimide[2][3]

- **Reaction Setup:** In a round-bottom flask, suspend phthalic anhydride (1.0 equivalent) in a 1:1 mixture of ethanol and water.
- **Addition of Hydrazine:** Cool the suspension to 0 °C using an ice bath. Slowly add hydrazine monohydrate (~5.0 equivalents) dropwise to the stirred suspension.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
- **Workup:** Upon completion (monitored by TLC), add excess water to the reaction mixture to precipitate the product.
- **Isolation:** Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-aminophthalimide.

Step 2: N-tert-butoxycarbonylation of N-Aminophthalimide[4]

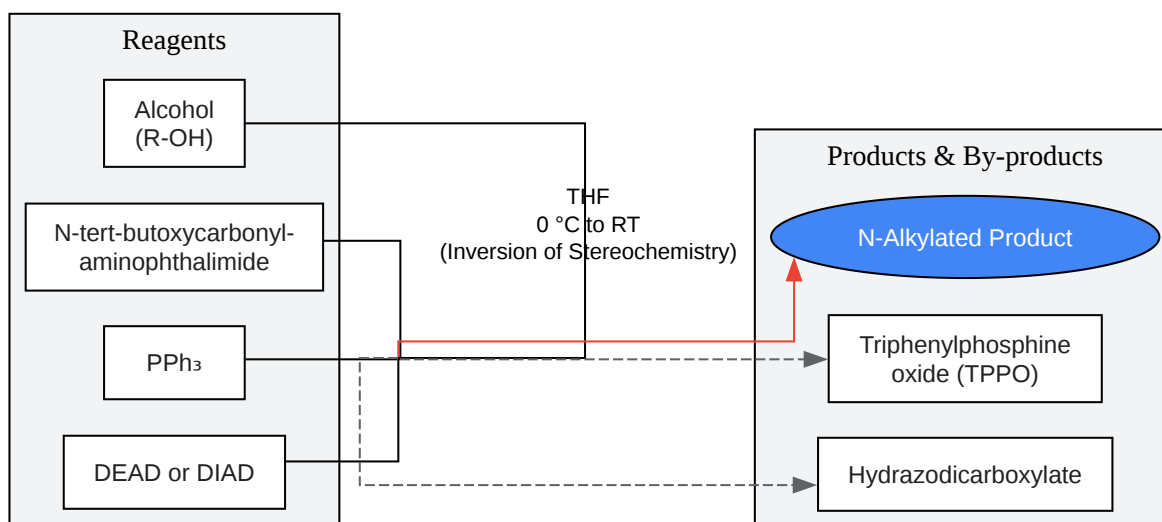
- **Reaction Setup:** Dissolve N-aminophthalimide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert

atmosphere (e.g., nitrogen).

- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (1.1 equivalents).
- **Addition of Boc Anhydride:** To the stirred solution, add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.1 equivalents), either as a solid or dissolved in a small amount of the reaction solvent.
- **Reaction:** Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.
- **Workup:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer.
- **Extraction and Purification:** Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Isolation:** Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-tert-butoxycarbonylaminophthalimide.

Application in Mitsunobu Reaction

N-tert-butoxycarbonylaminophthalimide is an excellent nucleophile for the Mitsunobu reaction, enabling the conversion of primary and secondary alcohols to the corresponding N-Boc protected hydrazines with inversion of stereochemistry.



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Mitsunobu reaction pathway.

General Protocol for Mitsunobu Reaction:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), N-tert-butoxycarbonylaminophthalimide (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Azodicarboxylate:** Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. Ensure the internal temperature remains low during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.
- **Workup:** Concentrate the reaction mixture under reduced pressure.

- Purification: Purify the residue by column chromatography on silica gel. The non-polar by-products (triphenylphosphine oxide and the reduced hydrazodicarboxylate) can typically be eluted first with a low-polarity eluent (e.g., hexane/ethyl acetate), followed by the desired N-alkylated product.

This guide provides foundational technical information for professionals working with N-tert-butoxycarbonylaminophthalimide. For specific applications, further optimization of the described protocols may be necessary.

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